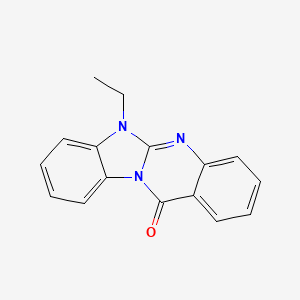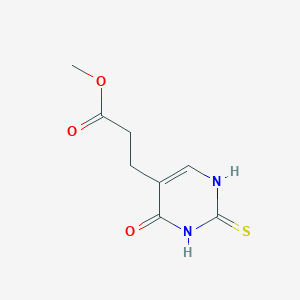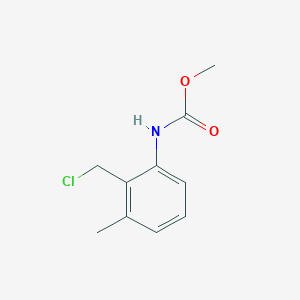
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzyl chloride, featuring a methyl group at the 2-position and a methoxycarbonylamino group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate typically involves the chlorination of 2-Methyl-6-methoxycarbonylaminotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Methyl-6-methoxycarbonylaminotoluene
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反应分析
Types of Reactions: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The methoxycarbonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Azide, thiocyanate, or other substituted derivatives.
Oxidation: 2-Methyl-6-methoxycarbonylaminobenzoic acid.
Reduction: 2-Methyl-6-aminobenzyl chloride.
科学研究应用
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The methoxycarbonylamino group can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
相似化合物的比较
Benzyl Chloride: Lacks the methyl and methoxycarbonylamino groups, making it less specific in its applications.
2-Methylbenzyl Chloride: Lacks the methoxycarbonylamino group, resulting in different reactivity and applications.
6-Methoxycarbonylaminobenzyl Chloride: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is unique due to the presence of both the methyl and methoxycarbonylamino groups, which confer specific reactivity and potential applications in various fields. Its structure allows for targeted interactions in biological systems and specific transformations in organic synthesis.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
methyl N-[2-(chloromethyl)-3-methylphenyl]carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI 键 |
BDQNBWFURXUSAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
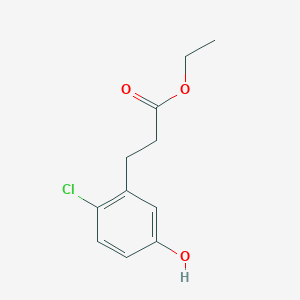
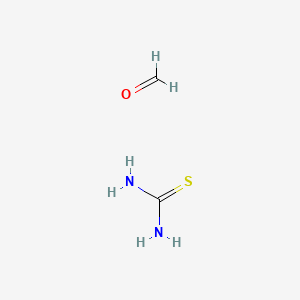
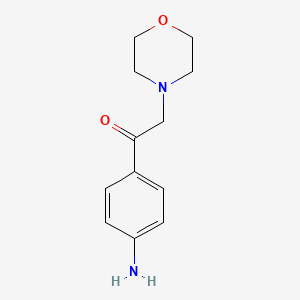
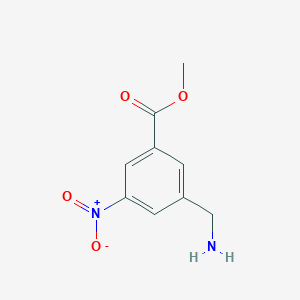
![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)
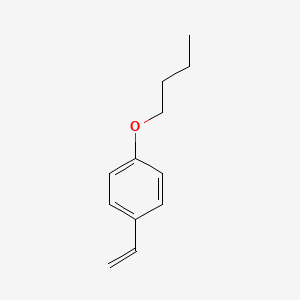
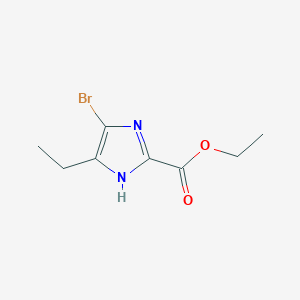
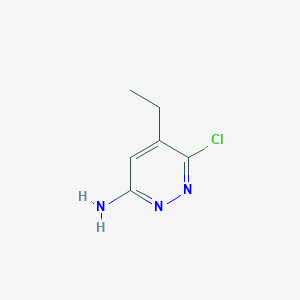
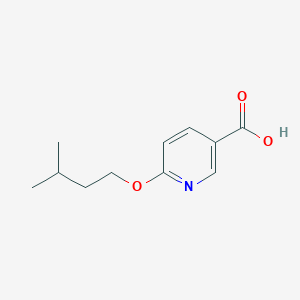
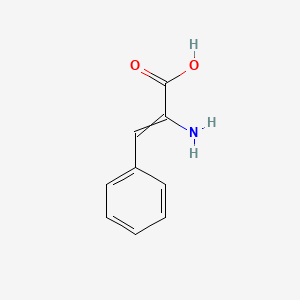
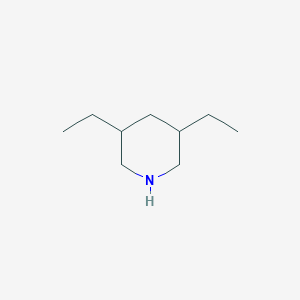
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
